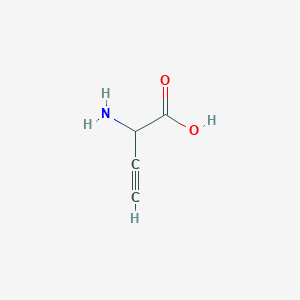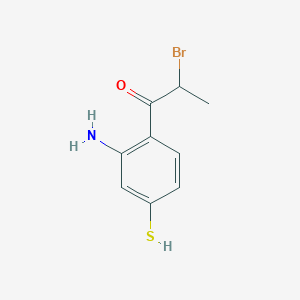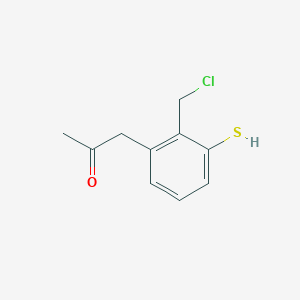![molecular formula C12H14O2 B14073728 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane CAS No. 102194-47-8](/img/structure/B14073728.png)
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-ethenylphenyl group attached to the oxirane ring through a methoxy methyl linkage. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane typically involves the reaction of 2-ethenylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide. The reactions are typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the oxirane ring. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions to form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the effects of epoxides on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the modification of polymer properties to achieve desired characteristics.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Ethoxyphenoxy)methyl]oxirane: This compound has a similar structure but with an ethoxy group instead of an ethenyl group.
2-((4-vinylbenzyloxy)methyl)oxirane: This compound has a vinylbenzyl group instead of an ethenylphenyl group.
Uniqueness
The presence of the ethenylphenyl group in 2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane imparts unique reactivity and properties to the compound. The ethenyl group can participate in additional reactions, such as polymerization, which is not possible with the ethoxy or vinylbenzyl analogs. This makes this compound a versatile compound with a wide range of applications in various fields.
Propiedades
Número CAS |
102194-47-8 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-[(2-ethenylphenyl)methoxymethyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-10-5-3-4-6-11(10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 |
Clave InChI |
JFWFAUHHNYTWOO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1COCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)
![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
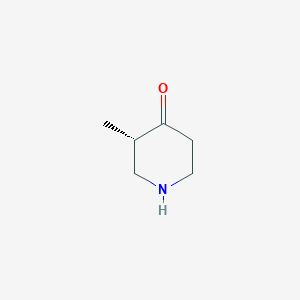
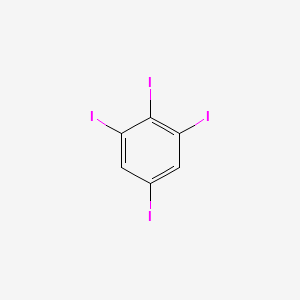
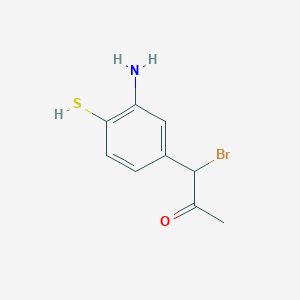
![Bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14073684.png)
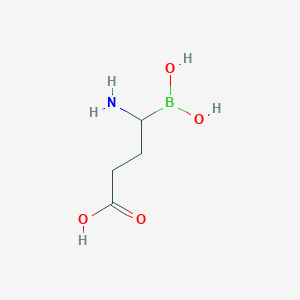
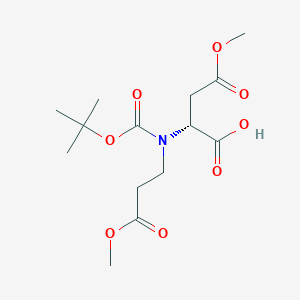
![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
